An In-depth Technical Guide to the Chemical Properties of 2,6-Dibromo-3-nitrobenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 2,6-Dibromo-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
2,6-Dibromo-3-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring two bromine atoms and a nitro group, imparts distinct reactivity and makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the fundamental physical and chemical properties of 2,6-dibromo-3-nitrobenzoic acid is paramount for its successful application in synthesis and formulation. These properties dictate its behavior in various solvents and reaction conditions.
| Property | Value | Source(s) |
| IUPAC Name | 2,6-Dibromo-3-nitrobenzoic acid | |
| CAS Number | Not available for this specific isomer. 2-Bromo-3-nitrobenzoic acid is 573-54-6. | [1][2][3] |
| Molecular Formula | C₇H₃Br₂NO₄ | [4] |
| Molecular Weight | 324.91 g/mol | [4] |
| Appearance | Expected to be a crystalline solid, likely pale yellow. | [2][5] |
| Melting Point | Not explicitly reported, but related compounds like 2-bromo-3-nitrobenzoic acid melt at 184-186 °C. | [3][6] |
| Solubility | Generally expected to have moderate solubility in polar organic solvents and limited solubility in water. | [2][7] |
Molecular Structure and Reactivity
The arrangement of the bromine atoms and the nitro group on the benzoic acid core governs the molecule's electronic properties and reactivity.
Caption: 2D structure of 2,6-Dibromo-3-nitrobenzoic acid.
The two bromine atoms at the ortho positions to the carboxylic acid group exert a significant steric hindrance, which can influence the reactivity of the carboxyl group. The strong electron-withdrawing nature of the nitro group at the meta position deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the positions meta to itself (positions 4 and 6, which are already substituted). Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.
Synthesis and Purification
The synthesis of 2,6-dibromo-3-nitrobenzoic acid typically involves a multi-step process, starting from a readily available precursor. A plausible synthetic route is outlined below.
Synthetic Pathway
A logical approach involves the nitration of 2,6-dibromobenzoic acid. The electron-withdrawing carboxylic acid and bromine atoms are meta-directing, while the bromine atoms are also ortho, para-directing. The directing effects and steric hindrance will influence the position of nitration.
Caption: Proposed synthesis of 2,6-Dibromo-3-nitrobenzoic acid.
Experimental Protocol: Nitration of 2,6-Dibromobenzoic Acid
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
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Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, cautiously add concentrated nitric acid to concentrated sulfuric acid in a 1:1 ratio. Maintain the temperature below 10 °C.
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Reaction Setup: Dissolve 2,6-dibromobenzoic acid in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
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Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 2,6-dibromobenzoic acid, ensuring the temperature does not exceed 10 °C. Vigorous stirring is essential.
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Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring. The crude product will precipitate out.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic Characterization
The structural elucidation of 2,6-dibromo-3-nitrobenzoic acid relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two coupled protons on the benzene ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the substituents. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will be the most downfield signal. The carbons attached to the bromine and nitro groups will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
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O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[8]
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C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1720 cm⁻¹.[8][9]
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N-O asymmetric stretch (Nitro): A strong absorption around 1520-1540 cm⁻¹.[9]
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C-Br stretch: Absorptions in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) will be a key diagnostic feature. Fragmentation patterns will likely involve the loss of the hydroxyl group, the carboxyl group, and the nitro group.
Applications in Drug Discovery and Development
Substituted benzoic acids are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[10] The unique structural features of 2,6-dibromo-3-nitrobenzoic acid make it an attractive scaffold for the development of novel therapeutic agents.
The presence of bromine atoms can enhance lipophilicity, potentially improving cell permeability and bioavailability.[10] The nitro group, while sometimes associated with toxicity, is a key pharmacophore in many approved drugs and can participate in crucial interactions with biological targets.[11][12] This compound can serve as a starting material for the synthesis of:
-
Antimicrobial agents: Halogenated and nitro-substituted aromatic compounds have a long history of use as antimicrobial agents.[10][]
-
Anticancer agents: The benzoic acid scaffold is present in numerous anticancer drugs, and the introduction of bromine and nitro groups can modulate this activity.[10]
-
Enzyme inhibitors: The functional groups on this molecule provide multiple points for derivatization to design specific enzyme inhibitors.
Caption: Potential applications in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2,6-dibromo-3-nitrobenzoic acid.
-
Hazard Statements: Based on analogous compounds, it is likely to cause skin and serious eye irritation.[1] It may also be harmful if swallowed.
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[14]
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2,6-Dibromo-3-nitrobenzoic acid is a chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its distinct chemical properties, arising from its unique substitution pattern, offer a versatile platform for molecular design and discovery. A comprehensive understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for unlocking its full potential in research and development.
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